molecular formula C15H16N2O2 B12948463 5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione CAS No. 92579-78-7

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione

Katalognummer: B12948463
CAS-Nummer: 92579-78-7
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: XQASMPJEJLTADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both cyclohexene and phenyl groups attached to an imidazolidine-2,4-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-1-en-1-ylamine with phenyl isocyanate, followed by cyclization with a suitable reagent to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or cyclohexene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Halogenated imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Cyclohex-1-en-1-yl)-2,3-dimethylthiophene
  • 1-(Cyclohex-1-en-1-yl)pyrrolidine
  • 1-(Cyclohex-1-en-1-yl)azepane

Uniqueness

5-(Cyclohex-1-en-1-yl)-5-phenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

92579-78-7

Molekularformel

C15H16N2O2

Molekulargewicht

256.30 g/mol

IUPAC-Name

5-(cyclohexen-1-yl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H16N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2,(H2,16,17,18,19)

InChI-Schlüssel

XQASMPJEJLTADZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.